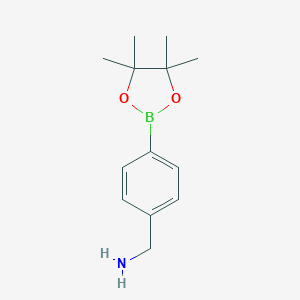

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Descripción general

Descripción

Molecular Structure Analysis

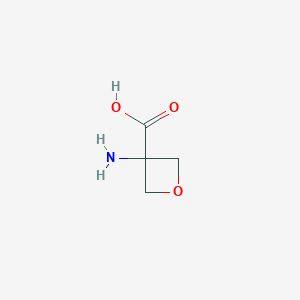

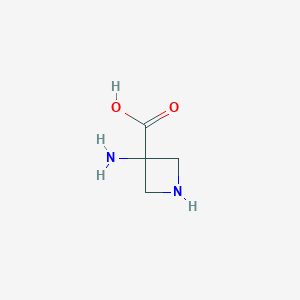

The molecular formula of this compound is C12H18BNO2 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound appears as a white to yellow to orange powder or crystal. It has a melting point of 166.0 to 170.0 °C and is almost transparent in hot methanol. It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis Techniques and Conformational Analysis : Compounds related to (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine have been synthesized using three-step substitution reactions. Structural confirmations were done using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were used for molecular structure confirmation, revealing that these structures are consistent with those determined by X-ray diffraction (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds provided insights into their physicochemical properties, which are essential for various applications in scientific research (Huang et al., 2021).

Application in Advanced Materials

Use in Electrochromic Cells : The compound has been incorporated into new electrochromic polymers, showcasing potential applications in developing new textile/plastic electrochromic cells. These polymers, through Suzuki−Miyaura cross-coupling reactions, have been used to modulate the electronic properties of resulting copolymers, indicating its versatility in material science (Beaupré et al., 2006).

Development of Luminescent Materials : The compound has been utilized in the synthesis of conjugated polymers with high luminescence. These polymers, prepared using Suzuki polycondensation reactions, show potential in applications requiring bright fluorescence emission, such as in optoelectronic devices (Zhu et al., 2007).

Medical and Biological Applications

- In Vitro Cytotoxicity and Cellular Uptake : Boronated compounds containing (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-yl)phenyl)methanamine were studied for their cytotoxicities and boron uptake in human glioblastoma and canine kidney tubule cells. These studies are crucial for understanding the medical applications of these compounds, particularly in cancer research (Morrison et al., 2010).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319). Safety measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if skin irritation occurs or if it comes into contact with the eyes .

Mecanismo De Acción

Target of Action

The primary target of 4-Aminomethylphenylboronic acid, pinacol ester is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester is transferred from boron to palladium . This reaction is facilitated by the unique reactivity and low toxicity of the boronic ester .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound also plays a role in protodeboronation, a process that removes the boron moiety from the compound .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . The stability of the compound is crucial for its bioavailability and efficacy in the Suzuki-Miyaura coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of a wide range of complex organic compounds .

Action Environment

The action of 4-Aminomethylphenylboronic acid, pinacol ester is influenced by several environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the compound’s stability and reactivity can be affected by air and moisture .

Análisis Bioquímico

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often through the formation or breaking of boron-oxygen or boron-nitrogen bonds

Cellular Effects

The cellular effects of 4-Aminomethylphenylboronic acid, pinacol ester are not well-studied. Boronic esters are known to influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 4-Aminomethylphenylboronic acid, pinacol ester remain to be determined.

Temporal Effects in Laboratory Settings

Boronic esters are generally stable compounds, and their effects on cellular function can be long-lasting

Metabolic Pathways

Boronic esters are known to participate in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

Boronic esters can interact with various transporters and binding proteins, influencing their localization or accumulation

Subcellular Localization

Boronic esters can be directed to specific compartments or organelles through various targeting signals or post-translational modifications . The specific subcellular localization of 4-Aminomethylphenylboronic acid, pinacol ester remains to be determined.

Propiedades

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUVAGQUKWMDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138500-88-6 | |

| Record name | 4-Aminomethylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B111729.png)

![N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B111767.png)

![(2S)-3-[4-(Aminomethyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B111777.png)

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)